4-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid
Description
4-({[(1-Ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid is a benzoic acid derivative featuring a pyrazole moiety substituted with an ethyl group at the 1-position. The structure comprises a benzoic acid backbone linked via an aminomethyl group to a 1-ethyl-1H-pyrazol-3-ylmethyl chain.
Properties
Molecular Formula |
C14H17N3O2 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
4-[[(1-ethylpyrazol-3-yl)methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C14H17N3O2/c1-2-17-8-7-13(16-17)10-15-9-11-3-5-12(6-4-11)14(18)19/h3-8,15H,2,9-10H2,1H3,(H,18,19) |
InChI Key |
KTRFAIVTQMSEGD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution via Bromomethyl Intermediate
The most widely reported method involves a two-step process:
-
Synthesis of 4-(bromomethyl)benzoic acid via bromination of 4-methylbenzoic acid using and a radical initiator (e.g., AIBN) in .
-
Coupling with 1-ethyl-1H-pyrazol-3-ylmethanamine in polar aprotic solvents (e.g., DMF, DMSO) at 50–80°C for 12–24 hours, using triethylamine () as a base to neutralize .
Reaction Scheme:
Key Data:
Purification typically involves recrystallization from ethanol/water or column chromatography (silica gel, ).
Reductive Amination Approach
An alternative route employs reductive amination to form the aminomethyl bridge:
-
Condensation of 4-formylbenzoic acid with 1-ethyl-1H-pyrazol-3-ylmethanamine in using acetic acid as a catalyst.
Advantages:
Limitations:
Optimization Strategies
Solvent and Temperature Effects
Catalytic Enhancements
-
HATU/DIPEA Coupling : For sensitive substrates, () with () in improves coupling efficiency (yield: 70–80%).
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 60–75 | >95 | Scalable, minimal byproducts | Requires brominated precursor |
| Reductive Amination | 45–55 | 85–90 | Avoids halogens | Lower yield, side reactions |
| HATU-Mediated Coupling | 70–80 | >98 | High efficiency, mild conditions | Costly reagents |
Analytical Characterization
Spectroscopic Validation
Cost-Effective Precursor Synthesis
Waste Management
Emerging Methodologies
Flow Chemistry Applications
Chemical Reactions Analysis
Types of Reactions
4-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Overview
4-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid, also known as a benzoic acid derivative with a pyrazole moiety, has garnered significant attention in scientific research due to its diverse applications in medicinal chemistry, particularly in anticancer and antimicrobial studies. This compound is characterized by its unique structure, which enhances its biological activity and interaction with various molecular targets.
Synthesis and Properties
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : Reacting hydrazine with an appropriate α,β-unsaturated carbonyl compound.
- Alkylation : Introducing the ethyl group at the 1-position of the pyrazole ring using ethyl bromide.
- Aminomethylation : Reacting the alkylated pyrazole with formaldehyde and a secondary amine.
- Coupling with Benzoic Acid : Using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to couple the aminomethylated pyrazole with benzoic acid.
- Formation of Hydrochloride Salt : Enhancing solubility for various applications.
The resulting compound has a molecular formula of and a molecular weight of 297.78 g/mol, which contributes to its solubility and bioactivity .
Anticancer Properties
Research indicates that compounds containing the pyrazole structure exhibit significant anticancer activity. In vitro studies have shown that derivatives similar to this compound can inhibit the growth of various cancer cell lines, such as:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (Breast) | 2.43 - 7.84 |
| HepG2 (Liver) | 4.98 - 14.65 |
These compounds induce apoptosis and inhibit microtubule assembly, disrupting cell division and promoting cancer cell death .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Similar pyrazole derivatives have shown promising activity against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .
Case Studies
- Anticancer Research : A study demonstrated that derivatives of this compound inhibited tumor growth in preclinical models, showing promise as a therapeutic agent against breast and liver cancers .
- Antimicrobial Studies : Another investigation focused on synthesizing related compounds to evaluate their effectiveness against resistant bacterial strains, revealing that certain derivatives exhibited significant antimicrobial activity .
Mechanism of Action
The mechanism of action of 4-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Ethyl vs. However, the aminomethyl linker may counterbalance this by enhancing aqueous solubility through hydrogen bonding.
- Bromo-Nitro Substitution : The bromo and nitro groups in the compound from introduce steric hindrance and electron-withdrawing effects, likely reducing solubility and altering reactivity (e.g., in electrophilic substitution reactions).
- Absence of Aminomethyl Linker: The compound in lacks the aminomethyl group, simplifying synthesis but limiting its ability to participate in secondary interactions (e.g., with biological targets or polymers).
Biological Activity
4-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid, also known as 4-(([(1-Ethyl-1H-pyrazol-3-yl)methyl]amino)methyl)benzoic acid hydrochloride, is a synthetic organic compound with potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Overview of the Compound
This compound belongs to the class of benzoic acid derivatives and is characterized by its unique structure, which includes a pyrazole ring linked through an aminomethyl group to a benzoic acid moiety. The hydrochloride form enhances its solubility in aqueous environments, facilitating its use in various biological assays and therapeutic applications .
The biological activity of 4-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid is primarily attributed to its interaction with specific molecular targets within cells:
- Molecular Targets : The compound may interact with various enzymes or receptors, modulating their activity and influencing cellular pathways.
- Signaling Pathways : It has been shown to affect pathways related to inflammation, cell proliferation, and apoptosis, potentially positioning it as a candidate for anti-inflammatory or anticancer therapies .
Anticancer Activity
Research indicates that compounds similar to 4-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid exhibit significant anticancer properties. For instance:
- Inhibition of Cancer Cell Proliferation : Studies have demonstrated that derivatives can inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer), with growth inhibition percentages ranging from 38% to 54% .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Its structural characteristics may enhance its ability to inhibit inflammatory mediators in biological systems.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 Value |
|---|---|---|---|
| 4-(1-Methyl-1H-pyrazol-3-yl)methyl)benzoic acid | Similar pyrazole structure | Moderate anticancer activity | 73 mg/mL |
| 4-(1-Ethyl-1H-pyrazol-3-yl)methyl)benzoic acid | Ethyl substitution enhances lipophilicity | Significant anticancer activity | Not specified |
| 4-Amino-5-phenylpyrazoles | Different substituents on pyrazole | Notable anti-inflammatory effects | Not specified |
The unique substitution pattern of 4-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid may contribute to its enhanced biological activity compared to other pyrazole derivatives .
Case Study: Antiproliferative Activity
A study assessed the antiproliferative effects of various pyrazole derivatives on cancer cell lines. The results indicated that compounds with specific substitutions at the pyrazole ring exhibited enhanced activity against HepG2 and HeLa cells. The mechanism involved cell cycle arrest at the G2/M phase, highlighting the potential for developing novel anticancer agents based on this scaffold .
Case Study: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory mechanisms associated with aminopyrazole derivatives. It was found that these compounds could inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation, suggesting their potential utility in treating inflammatory diseases .
Q & A
Q. What are the common synthetic routes for preparing 4-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid, and how do reaction conditions influence yield?
The compound can be synthesized via Mannich-type reactions , which are widely used to introduce aminomethyl groups. For example, analogous pyrazole derivatives are prepared by reacting pyrazole-containing phenols with formaldehyde and secondary amines under controlled pH and temperature (40–65°C) . Ethanol or methanol is often used as a solvent, with catalytic acetic acid to accelerate the reaction. Yield optimization typically involves adjusting stoichiometric ratios (e.g., amine:aldehyde:substrate = 1:1:1) and monitoring reaction times (4–6 hours under reflux) .
Q. How is the structural integrity of this compound validated post-synthesis?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the structure. Key signals include:
Q. What preliminary biological activities have been reported for pyrazole-benzoic acid hybrids?
Pyrazole derivatives linked to benzoic acid exhibit antimicrobial activity . For instance, hydrazone analogs of similar compounds showed inhibition against Staphylococcus aureus (MIC = 8–32 µg/mL) and Candida albicans (MIC = 16–64 µg/mL) in agar diffusion assays . Activity correlates with electron-withdrawing substituents on the pyrazole ring, which enhance membrane permeability .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to biological targets?
Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations are used to model interactions. For example:
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies often arise from substituent effects or assay conditions . To address this:
Q. How do crystallographic studies inform the design of derivatives with enhanced stability?
X-ray diffraction reveals intermolecular interactions critical for stability. For example, 5-acyloxypyrazole analogs form hydrogen-bonded dimers via carboxylic acid groups, enhancing thermal stability (melting points >200°C) . Adjusting the pyrazole’s alkyl chain (e.g., ethyl to propyl) can disrupt π-π stacking, altering solubility .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Key issues include:
- Racemization during Mannich reactions: Use low-temperature conditions (<40°C) and chiral catalysts (e.g., L-proline) .
- Purification : Reverse-phase HPLC with chiral columns (e.g., Chiralpak IA) achieves >99% enantiomeric excess .
Methodological Considerations
Q. How to optimize reaction conditions for introducing diverse substituents on the pyrazole ring?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
